molecular formula C10H12F3NO2 B1521713 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 858619-53-1

1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Cat. No. B1521713
M. Wt: 235.2 g/mol
InChI Key: WBNXYSMSAOEZIF-UHFFFAOYSA-N
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Description

1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The molecular formula of this compound is C10H12F3NO2 .


Molecular Structure Analysis

The InChI code for 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is 1S/C10H12F3NO2/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(15)5-14/h1-4,8,15H,5-6,14H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is 235.21 . It is a powder at room temperature . The predicted density is 1.295±0.06 g/cm3, and the predicted boiling point is 359.8±42.0 °C .

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

  • Research indicates that compounds similar to 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol, particularly those with specific substituents on the amino group, demonstrate significant cardioselectivity. These compounds are notable for their potential use in treating heart diseases and have shown promise in their selectivity for beta-adrenoceptors (Rzeszotarski et al., 1983).

Antimicrobial Properties

  • Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propan-2-ol, related to the compound , have been synthesized and demonstrated efficient antimicrobial properties against various bacteria and fungi. This suggests potential applications in medicine for combating infections (Jafarov et al., 2019).

Application in Fluorescent Biomarkers

  • Certain derivatives of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol have been explored for their use as fluorescent biomarkers, particularly in the quality control of biodiesel. These compounds have shown low acute toxicity to various biological models, which is crucial for their safe application in environmental and industrial contexts (Pelizaro et al., 2019).

Synthesis and Properties in Organic Chemistry

  • The synthesis and properties of related compounds, such as 1-phenoxy-3-[(amidoalkyl)amino]propan-2-ols, have been extensively studied. These compounds have shown potential in various applications, including their use in medicinal chemistry for their beta-blocking properties (Large & Smith, 1983).

Role in Catalysis and Polymerization

  • Studies have also looked into the use of related amine-phenol ligands in catalyzing reactions, particularly in the polymerization of specific compounds. This research opens up possibilities for the application of similar compounds in industrial processes and materials science (Liu et al., 2007).

properties

IUPAC Name

1-amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(15)5-14/h1-4,8,15H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNXYSMSAOEZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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